molecular formula C21H19NO5S B2364463 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951945-38-3

9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2364463
CAS No.: 951945-38-3
M. Wt: 397.45
InChI Key: DNESVWNNBMELOE-UHFFFAOYSA-N
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Description

9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C21H19NO5S and its molecular weight is 397.45. The purity is usually 95%.
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Biological Activity

The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one (CAS No. 946385-16-6) has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a chromeno and oxazine moiety, along with a tetrahydrothiophene group. Its molecular formula is C21H19NO5SC_{21}H_{19}NO_5S, and it has a molecular weight of approximately 397.4 g/mol. The unique structural attributes contribute to its biological activity by enabling interactions with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The binding affinity and specificity are influenced by the compound's structural characteristics, allowing it to modulate various biochemical pathways. Notably, compounds with similar structures have been shown to act as inhibitors of key enzymes involved in cancer progression and other diseases.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit anticancer activity by inhibiting tyrosine kinases, which are crucial in cell signaling pathways related to tumor growth and metastasis. For instance, studies on related compounds have demonstrated their effectiveness against various cancer cell lines by disrupting the signaling pathways essential for cancer cell survival and proliferation .

Antimicrobial Activity

Some derivatives have also shown promise as antimicrobial agents. The presence of the thiophene ring enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains. In vitro studies have reported significant inhibition of bacterial growth at low concentrations.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies indicate that it could mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits in neurodegenerative diseases . The mechanism involves the modulation of oxidative stress pathways and inflammation.

Case Studies

Study Findings Reference
Study on anticancer activityDemonstrated inhibition of tyrosine kinase activity in breast cancer cell lines
Antimicrobial efficacy assessmentShowed significant antibacterial activity against Gram-positive bacteria
Neuroprotection in animal modelsReduced neuronal loss and improved cognitive function in oxidative stress models

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathways often include the formation of the chromene and oxazine structures followed by the introduction of the thiophene moiety using various reagents under controlled conditions.

Properties

IUPAC Name

9-(1,1-dioxothiolan-3-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c23-21-17(14-4-2-1-3-5-14)10-15-6-7-19-18(20(15)27-21)11-22(13-26-19)16-8-9-28(24,25)12-16/h1-7,10,16H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNESVWNNBMELOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=CC=CC=C5)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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